molecular formula C14H6O7 B1295180 1,4,5,8-Naphthalenetetracarboxylic acid 1,8-monoanhydride CAS No. 52671-72-4

1,4,5,8-Naphthalenetetracarboxylic acid 1,8-monoanhydride

Cat. No. B1295180
CAS RN: 52671-72-4
M. Wt: 286.19 g/mol
InChI Key: YQXRNSHBINARCY-UHFFFAOYSA-N
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Description

1,4,5,8-Naphthalenetetracarboxylic acid 1,8-monoanhydride is a compound with the molecular formula C14H6O7 and a molecular weight of 286.19 . It may contain varying amounts of tetracarboxylic acid .


Molecular Structure Analysis

The compound has a complex structure, which includes two carbonyl groups and a tricyclic system . The InChI string is InChI=1S/C14H6O7/c15-11(16)5-1-3-7-10-8(14(20)21-13(7)19)4-2-6(9(5)10)12(17)18/h1-4H,(H,15,16)(H,17,18) .


Chemical Reactions Analysis

The compound is highly conjugated, containing carbonyl groups . In basic solution, hydrolysis of the compound yields, sequentially, 1,4,5,8-naphthalene diacid monoanhydride, and 1,4,5,8-naphthalene tetracarboxylic acid .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point greater than 300°C . It has a XLogP3-AA value of 1.6, indicating its partition coefficient between octanol and water . It has two hydrogen bond donors and seven hydrogen bond acceptors .

Scientific Research Applications

Organic Semiconductor Applications

This compound is an n-channel organic semiconductor and plays a crucial role in the fabrication of various electronic devices. Its properties are utilized in:

Material Synthesis

The compound serves as a precursor in the synthesis of:

Biological Activity

In the field of medicinal chemistry, it’s used as a starting material for:

Optoelectronic Devices

Due to its electronic properties, it’s employed in:

Analytical Chemistry

The compound is used in analytical methods such as:

Advanced Coatings

It finds application in the development of advanced coating materials:

Research and Development

In R&D, it’s used for:

Environmental Studies

Lastly, it’s instrumental in environmental science for:

properties

IUPAC Name

2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8,10-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6O7/c15-11(16)5-1-3-7-10-8(14(20)21-13(7)19)4-2-6(9(5)10)12(17)18/h1-4H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXRNSHBINARCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=CC=C3C2=C1C(=O)OC3=O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20276326
Record name 1,3-Dioxo-1H,3H-naphtho[1,8-cd]pyran-6,7-dicarboxylic acid
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Molecular Weight

286.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,5,8-Naphthalenetetracarboxylic acid 1,8-monoanhydride

CAS RN

52671-72-4
Record name 1,3-Dioxo-1H,3H-naphtho[1,8-cd]pyran-6,7-dicarboxylic acid
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Record name 1,4,5,8-Naphthalenetetracarboxylic acid 1,8-monoanhydride
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Record name 1,3-Dioxo-1H,3H-naphtho[1,8-cd]pyran-6,7-dicarboxylic acid
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Record name 1,4,5,8-Napthalenetetracarboxylic acid, 1,4-monoanhydride
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Synthesis routes and methods I

Procedure details

After cooling to a temperature of 20° to 30° C., the suspension, which was present after the letting down, of the tetrasodium salt of naphthalene-1,4,5,8-tetracarboxylic acid (NTC) was worked up by a process analogous to that described in Example 3 c) , by a procedure in which the disodium salt of NTC was first formed by acidification to pH 4.8 to 4.5 and was isolated, this salt was then dissolved in water by conversion into the tetrasodium salt, insoluble impurities were separated off by filtration, and the 1,8-monoanhydride of NTC was then precipitated by acidification with hydrochloric acid and was isolated. 13.1 kg of naphthalene-1,4,5,8-tetracarboxylic acid 1,8-monoanhydride of 96% purity, corresponding to a yield of 97% of theory, were obtained.
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Synthesis routes and methods II

Procedure details

The suspension, present after the letting down, of the tetrasodium salt of naphthalene-1,4,5,8-tetracarboxylic acid (called NTC below) was brought to a pH of 4.8-4.5 with about 150 g of a 31% strength hydrochloric acid at a temperature of 20° to 30° C. The mixture was subsequently stirred at 20° to 30° C. and pH 4.8 to 4.5 for 3 hours, until the disodium salt of NTC, which is sparingly soluble in water, had formed. The solid was then rapidly filtered off with suction. The filter cake was introduced into 1500 g of water. The mixture was heated to a temperature of 70° to 80° C., and a pH of 10 to 10.5 was established at this temperature by slow addition of about 46 g of a 33% strength aqueous sodium hydroxide solution. During this operation, the NTC dissolved as the tetrasodium salt. After addition of about 5 g of active charcoal and about 5 g of kieselguhr, the solid was filtered off hot, with suction, and rinsed with a little water. The clear filtrate was heated to 80° to 100° C. A pH of 0.5 to 1 was then established at 80° to 100° C. by slow addition of about 130 g of a 31% strength hydrochloric acid. The mixture was subsequently stirred at 80° to 100° C. for one hour. The coarsely crystalline product which had precipitated was then filtered off with suction and the filter cake was washed with about 500 g of a 1% strength hydrochloric acid. The product was dried at 100° C. 52 g of naphthalene-1,4,5,8-tetracarboxylic acid 1,8-monoanhydride of 96% purity, corresponding to a yield of 97% of theory, were obtained. The waste water obtained during the filtration was free from halogenohydrocarbons.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4,5,8-Naphthalenetetracarboxylic acid 1,8-monoanhydride
Reactant of Route 2
1,4,5,8-Naphthalenetetracarboxylic acid 1,8-monoanhydride
Reactant of Route 3
1,4,5,8-Naphthalenetetracarboxylic acid 1,8-monoanhydride
Reactant of Route 4
1,4,5,8-Naphthalenetetracarboxylic acid 1,8-monoanhydride
Reactant of Route 5
1,4,5,8-Naphthalenetetracarboxylic acid 1,8-monoanhydride
Reactant of Route 6
1,4,5,8-Naphthalenetetracarboxylic acid 1,8-monoanhydride

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